molecular formula C10H9F3O2 B13152618 (R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Cat. No.: B13152618
M. Wt: 218.17 g/mol
InChI Key: RKCRMVILALALDZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral epoxide compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(Trifluoromethyl)phenol.

    Formation of Epoxide: The phenol is then reacted with an appropriate epoxide precursor, such as epichlorohydrin, under basic conditions to form the desired oxirane ring.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane may involve large-scale batch or continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide to alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: The major products are ring-opened adducts with the nucleophile.

    Oxidation: The major products are diols or other oxidized derivatives.

    Reduction: The major products are alcohols or other reduced forms.

Scientific Research Applications

®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane involves its reactivity as an epoxide. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane: Similar structure with the trifluoromethyl group in a different position.

    ®-2-(4-(Trifluoromethyl)phenyl)oxirane: Similar structure with a phenyl group instead of a phenoxy group.

Uniqueness

®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is unique due to the specific positioning of the trifluoromethyl group and the presence of the phenoxy moiety

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

(2R)-2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2/t7-/m1/s1

InChI Key

RKCRMVILALALDZ-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.